

Cis-Trans Isomerism of Butenedioate: A Comprehensive Technical Guide

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Abstract

Butenedioic acid presents a classic case of geometric isomerism, existing as two distinct diastereomers: the cis-isomer, maleic acid (or maleate), and the trans-isomer, fumaric acid (or fumarate). This technical guide provides an in-depth exploration of the cis-trans isomerism of **butenedioate**, detailing the profound impact of their spatial arrangements on their physicochemical properties, reactivity, biological functions, and applications in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for isomerization and analysis, and visualizes relevant biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to Butenedioate Isomerism

Maleic acid and fumaric acid share the same chemical formula, C₄H₄O₄, but their differing spatial configurations of carboxyl groups around the carbon-carbon double bond lead to significant variations in their properties.[1][2] In maleic acid, the carboxyl groups are on the same side of the double bond (cis), while in fumaric acid, they are on opposite sides (trans).[2] [3] This structural difference is fundamental to their distinct stability, solubility, acidity, and biological roles. Fumaric acid is thermodynamically more stable than maleic acid due to reduced steric hindrance and electrostatic repulsion between the carboxyl groups in its trans configuration.[1]

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Physicochemical Properties of Maleate and Fumarate

The geometric constraints of the double bond directly influence the physical and chemical characteristics of maleate and fumarate. These differences are critical for their application in various fields, including drug formulation and chemical synthesis. A summary of their key quantitative properties is presented in Table 1.

Table 1: Quantitative Comparison of Maleic Acid and Fumaric Acid Properties

Property	Maleic Acid (cis- isomer)	Fumaric Acid (trans-isomer)	Reference(s)
Molar Mass	116.072 g/mol	116.072 g/mol	[4]
Melting Point	130-139 °C	287 °C (sublimes)	[1][5]
Solubility in Water	478.8 g/L at 20 °C	Significantly less soluble than maleic acid	[4][5]
pKa1	1.90 - 1.92	3.02 - 3.053	[1]
pKa2	6.07 - 6.332	4.4 - 4.494	[1]
Heat of Combustion	-1355 to -1359.2 kJ/mol	-1336.0 kJ/mol	[1][4]
Enthalpy of Isomerization (Maleic to Fumaric)	-	-22.7 kJ/mol	[1]

The higher melting point and lower water solubility of fumaric acid are attributed to its ability to form more efficient intermolecular hydrogen bonds and pack more tightly in a crystal lattice.[1] Conversely, maleic acid's structure allows for intramolecular hydrogen bonding, which reduces its ability to form strong intermolecular bonds with neighboring molecules and with water, paradoxically leading to higher solubility.[5] Maleic acid is a stronger acid in its first dissociation because the resulting maleate monoanion is stabilized by intramolecular hydrogen bonding.[1]



Synthesis and Industrial Production

Maleic anhydride is the primary industrial precursor for both maleic and fumaric acids.[6][7] It is most commonly produced through the catalytic oxidation of n-butane using a vanadium pentoxide (V_2O_5) catalyst at high temperatures.[6]

The hydrolysis of maleic anhydride yields maleic acid. Fumaric acid is then predominantly produced through the isomerization of maleic acid.

Isomerization of Maleate to Fumarate

The conversion of the less stable cis-isomer (maleate) to the more stable trans-isomer (fumarate) is a key industrial process. This isomerization can be achieved through several methods, including thermal, acid-catalyzed, and radical-initiated pathways.

Experimental Protocols for Isomerization

This method is commonly used in laboratory settings. The reversible addition of a proton (H⁺) to the double bond allows for free rotation around the central C-C single bond, leading to the formation of the more stable fumaric acid.[4]

- Objective: To convert maleic acid to fumaric acid using hydrochloric acid as a catalyst.
- Materials:
 - Maleic acid (10 g)
 - Warm water (10 ml)
 - Concentrated hydrochloric acid (20 ml)
 - Round-bottom flask with reflux condenser
 - Heating mantle
 - Filtration apparatus
- Procedure:

Foundational & Exploratory





- Dissolve 10 g of maleic acid in 10 ml of warm water in a round-bottom flask.[8]
- Add 20 ml of concentrated hydrochloric acid to the solution.[8]
- Attach a reflux condenser and gently reflux the mixture for 30 minutes.
- Crystals of fumaric acid will begin to precipitate from the hot solution.[8]
- Allow the mixture to cool to room temperature.
- Filter the precipitated fumaric acid using a Buchner funnel.
- Wash the crystals with cold water to remove any remaining acid.
- Recrystallize the product from hot 1M hydrochloric acid for purification.
- Dry the purified fumaric acid and determine the yield and melting point (expected: 286-287
 °C in a sealed capillary).[8]

Thiourea is an effective catalyst for the isomerization of maleic acid to fumaric acid.[9]

- Objective: To investigate the kinetics of thiourea-catalyzed isomerization of maleic acid.
- Materials:
 - Maleic acid
 - Thiourea
 - Methanol (solvent)
 - Automated reactor with temperature and stirring control
 - Analytical instrumentation (e.g., ATR-FTIR or HPLC)
- Procedure:
 - Prepare a stock solution of maleic acid in methanol (e.g., 0.502 mol/L).[9]



- In a temperature-controlled reactor, add a defined volume of the maleic acid solution.
- Initiate the reaction by adding a specific molar percentage of thiourea (e.g., 1-20% relative to maleic acid).[9]
- Maintain constant temperature (e.g., 20-60 °C) and stirring speed.
- Monitor the reaction progress over time by taking aliquots and analyzing the concentrations of maleic and fumaric acid using a suitable analytical technique.
- Vary the catalyst concentration and temperature to study the reaction kinetics.

Analytical Techniques for Differentiation

Distinguishing between maleate and fumarate is crucial for quality control and research. Several analytical techniques can effectively differentiate these isomers.

Table 2: Analytical Methods for Differentiating Maleate and Fumarate



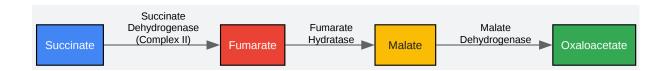
Technique	Principle of Differentiation	Key Differentiating Feature(s)	Reference(s)
¹ H NMR Spectroscopy	Difference in the coupling constant (J) between the vinylic protons.	Maleate (cis): J = 6-12 Hz; Fumarate (trans): J = 12-18 Hz.	[10]
Infrared (IR) Spectroscopy	Differences in vibrational modes due to symmetry.	Fumarate (trans) often shows a strong band around 980 cm ⁻¹ due to the C-H out-ofplane bend, which is absent in the cisisomer.	-
High-Performance Liquid Chromatography (HPLC)	Differential partitioning between the stationary and mobile phases.	Can be baseline separated using appropriate column and mobile phase conditions (e.g., reverse-phase C18 column with an acidic aqueous-organic mobile phase).	[1][11]
Capillary Electrophoresis (CE)	Differences in electrophoretic mobility.	Separation can be achieved in an electrolyte solution at a specific pH.	[11]
X-ray Crystallography	Determination of the three-dimensional arrangement of atoms in a crystal.	Provides definitive structural confirmation of the cis or trans configuration.	[4]

Biological Significance and Role in Drug Development



Fumarate in Cellular Metabolism

Fumarate is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in aerobic organisms.[12][13] It is formed from the oxidation of succinate by the enzyme succinate dehydrogenase and is subsequently hydrated to malate by fumarate hydratase.[13][14]



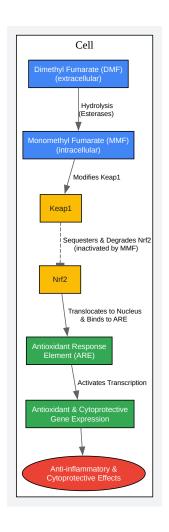
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Caption: Role of Fumarate in the Citric Acid Cycle.

Therapeutic Applications of Fumarates

Esters of fumaric acid, particularly dimethyl fumarate (DMF) and monomethyl fumarate (MMF), have demonstrated significant therapeutic effects and are used in the treatment of autoimmune diseases like psoriasis and relapsing-remitting multiple sclerosis (MS).[15][16] The proposed mechanism of action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway, which plays a crucial role in the cellular response to oxidative stress.[17][18]





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Caption: Proposed Mechanism of Action for Dimethyl Fumarate.

Maleate in Drug Formulations

Maleate is frequently used to form salts with basic drugs, a common strategy to improve their solubility and stability.[19][20] However, the chemical reactivity of the maleate moiety can sometimes lead to undesirable interactions within a formulation. For instance, amlodipine maleate was found to be unsuitable for development because maleic acid catalyzed a degradation reaction of the active pharmaceutical ingredient.[20] Furthermore, the microenvironmental pH of a solid dosage form can influence the stability of a maleate salt, potentially causing it to convert back to the free base.[21] Careful formulation design, such as the addition of acidifiers like citric acid, can mitigate these stability issues.[21]

Conclusion



The cis-trans isomerism of **butenedioate** provides a compelling example of how molecular geometry dictates chemical and biological identity. The distinct properties of maleate and fumarate have led to their diverse and specialized applications, from a central role in metabolism and as a therapeutic agent for fumarate, to a widely used salt-former in drug formulations for maleate. A thorough understanding of their respective characteristics, as detailed in this guide, is essential for researchers and professionals working in chemical synthesis, metabolic research, and pharmaceutical development. The provided data, protocols, and visualizations serve as a foundational resource to inform and guide future scientific and developmental endeavors involving these fundamental organic acids.

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